molecular formula C9H11BrClNO B1520216 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride CAS No. 676134-73-9

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

Cat. No.: B1520216
CAS No.: 676134-73-9
M. Wt: 264.54 g/mol
InChI Key: ZMGMZLVFQWJVGW-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, also known as 6-Bromo-isochroman, is a chemical compound with the molecular formula C9H11BrClNO . It is used in various chemical reactions and has a molecular weight of 264.54 g/mol.


Molecular Structure Analysis

The linear formula of this compound is C9H11BrClNO . The structure of this compound includes a bromine atom (Br), a chlorine atom (Cl), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms . The exact spatial arrangement of these atoms forms the unique structure of this compound.

Scientific Research Applications

Synthesis and Reactivity

Brominated compounds are pivotal intermediates in organic synthesis, enabling the construction of complex molecules through various cross-coupling reactions. For example, studies have demonstrated the utility of bromo-substituted compounds in the synthesis of benzimidazoles and thienoimidazoles through reactions with primary amines under catalytic conditions, offering moderate to good yields (A. Lygin & A. Meijere, 2009). Similarly, bromoamidation reactions, which involve the addition of a bromine atom and an amide nitrogen across an olefinic bond, have been explored for their generality and efficiency, leading to the synthesis of vicinal bromoamides, N-acyl aziridines, and oxazolines from olefins and nitriles (Y. Yeung, Xuri Gao, & E. Corey, 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if this compound is not used in a biological context .

Safety and Hazards

Safety measures suggest that skin contact with this compound should be avoided. In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

The future directions of this compound are not specified in the search results. Its use and development would depend on the specific needs of the chemical industry or research objectives .

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-isochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-2-1-6-4-12-5-9(11)8(6)3-7;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMZLVFQWJVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CO1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672050
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676134-73-9
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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